molecular formula C10H14O4Pb B105461 Bis(4-oxopent-2-en-2-yloxy)lead CAS No. 15282-88-9

Bis(4-oxopent-2-en-2-yloxy)lead

Cat. No. B105461
CAS RN: 15282-88-9
M. Wt: 405 g/mol
InChI Key: VJRBSSRKZYRKTG-UHFFFAOYSA-N
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Description

Bis(4-oxopent-2-en-2-yloxy)lead, commonly referred to as BPOL, is a lead-based compound that has been studied extensively in the scientific community. BPOL has been used in a variety of applications, including synthesis, scientific research, and laboratory experiments.

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

One study focused on the synthesis and structure of a new bis(1,3,4-oxadiazole) system, exploring its application in OLEDs. This research demonstrates the potential of certain lead compounds in enhancing electronic and optical devices (Wang et al., 2001).

Structural Chemistry

Another study reported on the structures of bis-maltolato-zinc(II) and bis-3-hydroxy-1,2-dimethyl-4-pyridinonato–zinc(II) and –lead(II), using X-ray diffraction techniques. The research contributes to understanding the coordination chemistry of lead and other metals, which is fundamental for designing new materials and catalysts (Ahmed et al., 2000).

Polymer Science

Research on a novel lead-bis(4-Chloro-2-Methylphenoxy)-Acetate Polymeric Complex offers insights into the synthesis and structural characterization of lead-based polymers. These materials could have implications for material science, exploring the properties and applications of lead in new composite materials (Kruszyński et al., 2002).

Cancer Research

In the context of anti-cancer research, a study reports on the synthesis and anti-tumor properties of gold and silver carbene complexes. Although not directly related to Bis(4-oxopent-2-en-2-yloxy)lead, this research highlights the broader potential of metal compounds, including lead, in developing multi-targeted anti-cancer therapies (Iacopetta et al., 2020).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Bis(4-oxopent-2-en-2-yloxy)lead involves the reaction between lead acetate and 4-oxopent-2-en-2-ol followed by oxidation with hydrogen peroxide to form Bis(4-oxopent-2-en-2-yloxy)lead.", "Starting Materials": [ "Lead acetate", "4-oxopent-2-en-2-ol", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Mix lead acetate and 4-oxopent-2-en-2-ol in a 1:2 molar ratio in a reaction flask.", "Step 2: Heat the mixture to 80-90°C and stir for 2-3 hours until a yellow precipitate forms.", "Step 3: Filter the precipitate and wash with water and ethanol to obtain the product Bis(4-oxopent-2-en-2-yloxy)lead.", "Step 4: Dissolve the product in acetic acid and add hydrogen peroxide dropwise while stirring.", "Step 5: Continue stirring for 30 minutes at room temperature.", "Step 6: Filter the resulting precipitate and wash with water and ethanol to obtain the final product Bis(4-oxopent-2-en-2-yloxy)lead." ] }

CAS RN

15282-88-9

Molecular Formula

C10H14O4Pb

Molecular Weight

405 g/mol

IUPAC Name

lead(2+);pentane-2,4-dione

InChI

InChI=1S/2C5H7O2.Pb/c2*1-4(6)3-5(2)7;/h2*3H,1-2H3;/q2*-1;+2

InChI Key

VJRBSSRKZYRKTG-UHFFFAOYSA-N

Isomeric SMILES

C/C(=C/C(=O)C)/O[Pb]O/C(=C\C(=O)C)/C

SMILES

CC(=CC(=O)C)O[Pb]OC(=CC(=O)C)C

Canonical SMILES

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Pb+2]

Pictograms

Irritant; Health Hazard; Environmental Hazard

Origin of Product

United States

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